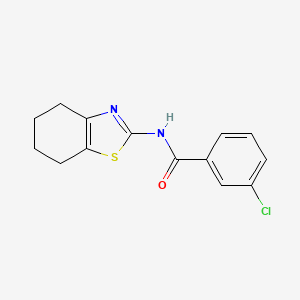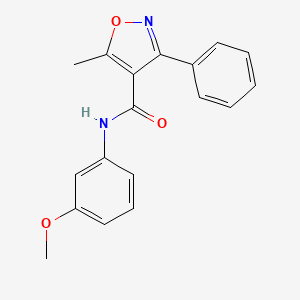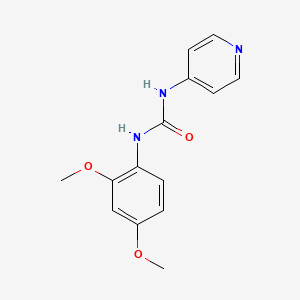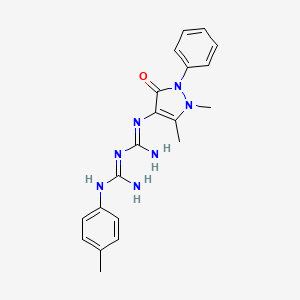
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is commonly referred to as CTB and is synthesized using specific methods that involve various chemical reactions. CTB has been found to have several biochemical and physiological effects and is known to act on specific molecular targets in the body.
作用机制
The mechanism of action of CTB involves its interaction with specific molecular targets in the body. CTB has been found to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of specific inflammatory mediators that are involved in the development of inflammatory diseases. Additionally, CTB has been found to modulate specific signaling pathways in the body that are involved in neuroprotection.
Biochemical and physiological effects:
CTB has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. CTB has also been found to reduce the production of inflammatory mediators and cytokines, thereby reducing inflammation. Additionally, CTB has been found to protect neurons from damage and improve cognitive function.
实验室实验的优点和局限性
CTB has several advantages for lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. Additionally, CTB has been extensively studied, and its mechanism of action is well-understood, making it an ideal compound for further research. However, CTB also has limitations for lab experiments. It is a complex compound that requires specific conditions for synthesis, and its use in vivo requires further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of CTB. One potential direction is the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of CTB in vivo. Further studies are also needed to understand the potential use of CTB in neuroprotection and cognitive function. Overall, CTB has significant potential for further research and development in various domains of scientific research.
合成方法
The synthesis of CTB involves several chemical reactions, including the condensation of 2-aminothiophenol with benzaldehyde, followed by the reaction with chloroacetyl chloride. The resulting product is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole to obtain the final product, CTB. The synthesis method of CTB is complex and requires specific conditions to obtain a high yield of the final product.
科学研究应用
CTB has been found to have potential applications in various domains of scientific research. It has been extensively studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. CTB has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. Additionally, CTB has been studied for its potential use in neuroprotection and has been found to protect neurons from damage.
属性
IUPAC Name |
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h3-5,8H,1-2,6-7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJUBMTTGRYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)



![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)

![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)